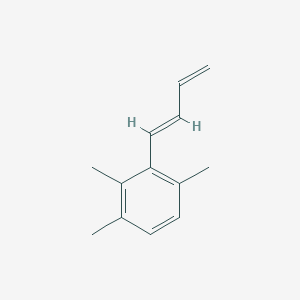

4-(2,3,6-Trimethylphenyl)-1,3-butadiene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16 |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

2-[(1E)-buta-1,3-dienyl]-1,3,4-trimethylbenzene |

InChI |

InChI=1S/C13H16/c1-5-6-7-13-11(3)9-8-10(2)12(13)4/h5-9H,1H2,2-4H3/b7-6+ |

InChI Key |

CBIAGJZZVUQDOC-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)C)/C=C/C=C)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C=CC=C)C |

Synonyms |

(E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene 1-(TMP)B |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,3,6 Trimethylphenyl 1,3 Butadiene and Analogous Systems

Targeted Synthesis of 4-(2,3,6-Trimethylphenyl)-1,3-butadiene

Historical and Current Synthetic Pathways

Historically, the formation of (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene has been observed through the acid-catalyzed hydrolysis of certain C13-norisoprenoid precursors found in nature. wikipedia.org This biomimetic pathway, however, is not a practical laboratory synthesis.

Current synthetic strategies for preparing 4-aryl-1,3-butadienes, and by extension this compound, primarily rely on well-established carbon-carbon bond-forming reactions. These include the Wittig reaction and various palladium-catalyzed cross-coupling reactions.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. wikipedia.orglibretexts.orglumenlearning.com For the synthesis of this compound, two main retrosynthetic disconnections are possible. One approach involves the reaction of 2,3,6-trimethylbenzaldehyde with an allyl-substituted phosphonium ylide. Alternatively, cinnamaldehyde or a related α,β-unsaturated aldehyde can be reacted with a phosphonium ylide derived from a 2,3,6-trimethylbenzyl halide. study.comwebassign.netunwisdom.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

Palladium-catalyzed cross-coupling reactions , such as the Heck and Suzuki reactions, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of conjugated systems. organic-chemistry.orgnih.govthieme.deprinceton.edu

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govthieme.deprinceton.edu To synthesize this compound, 1-bromo-2,3,6-trimethylbenzene could be coupled with 1,3-butadiene (B125203). However, controlling the regioselectivity of the addition to the diene can be a challenge. A more controlled approach would involve the coupling of a 2,3,6-trimethylphenyl halide with a suitable butadienyl partner.

The Suzuki reaction utilizes an organoboron compound, typically a boronic acid or ester, which is coupled with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgnih.govacs.orgchemrxiv.orgnih.gov A plausible route to this compound via the Suzuki reaction would involve the coupling of 2,3,6-trimethylphenylboronic acid with a 4-halo-1,3-butadiene derivative. The Suzuki coupling is known for its high functional group tolerance and generally good yields. wikipedia.orgnih.gov

Development of Novel Catalytic Approaches

Recent advancements in catalysis have provided new avenues for the synthesis of conjugated dienes. While specific examples for this compound are not extensively documented, general methodologies for aryl-diene synthesis are applicable.

Palladium-catalyzed reactions continue to be at the forefront of this research. Innovations include the development of highly active catalyst systems that can operate under milder conditions and with lower catalyst loadings. For instance, palladium-catalyzed reactions involving 1,4-palladium migration have been developed for the stereospecific synthesis of multisubstituted 1,3-dienes. nih.govchemrxiv.org This approach could potentially be adapted for the synthesis of the target molecule, offering excellent control over the geometry of the double bonds.

Rhodium-catalyzed reactions have also emerged as a valuable tool for the synthesis of aryl-substituted alkenes and dienes. nih.govacs.orgnih.govorganic-chemistry.orgresearchgate.net Rhodium catalysts can promote the addition of arylboronic acids to alkenes and dienes, providing an alternative to palladium-based systems. acs.orgnih.govorganic-chemistry.org These reactions can exhibit different selectivity patterns compared to palladium catalysis, offering a complementary approach to the synthesis of complex diene systems.

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability by reducing the need for purification of intermediates. While a specific one-pot synthesis for this compound has not been reported, related procedures for other substituted butadienes can provide a template for its development. mdpi.com

For example, a one-pot Wittig reaction, where the phosphonium salt is generated in situ followed by the addition of the carbonyl compound, is a common and efficient strategy. umass.edumnstate.edu A one-pot approach to this compound could involve the in situ formation of a butadienylphosphonium ylide followed by the addition of 2,3,6-trimethylbenzaldehyde.

Tandem catalytic reactions also represent a powerful one-pot strategy. For instance, a sequence involving a palladium-catalyzed cross-coupling followed by another catalytic transformation in the same pot could be envisioned for the efficient construction of the target diene.

Synthesis of Related Trimethylphenyl-Substituted Diene Systems

N-Substituted 1-Aza-1,3-butadienes with Trimethylphenyl Moieties

N-substituted 1-aza-1,3-butadienes, or α,β-unsaturated imines, are valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The synthesis of N-aryl-1-aza-1,3-butadienes is typically achieved through the condensation of an α,β-unsaturated aldehyde with a primary aniline.

For the synthesis of an N-(2,3,6-trimethylphenyl)-1-aza-1,3-butadiene, crotonaldehyde would be reacted with 2,3,6-trimethylaniline. This condensation is typically acid-catalyzed and involves the removal of water to drive the reaction to completion. The steric hindrance of the 2,3,6-trimethylphenyl group might necessitate more forcing reaction conditions compared to less substituted anilines.

Diazabutadienes Bearing Trimethylphenyl Groups

1,4-Diaza-1,3-butadienes, also known as glyoxal diimines, are a class of compounds with applications in coordination chemistry as ligands for various metals. Their synthesis is generally straightforward, involving the condensation of a 1,2-dicarbonyl compound, such as glyoxal, with two equivalents of a primary amine. mdpi.com

The synthesis of 1,4-bis(trimethylphenyl)-1,4-diaza-1,3-butadienes can be achieved by reacting glyoxal with the corresponding trimethylaniline. For example, 1,4-bis(2,4,6-trimethylphenyl)-1,4-diaza-1,3-butadiene is synthesized by the condensation of glyoxal with 2,4,6-trimethylaniline (mesitylamine). wikipedia.org This reaction is often carried out in an alcoholic solvent, and the product, being a solid, can be easily isolated by filtration. The general reaction is depicted below:

2 R-NH₂ + OHC-CHO → R-N=CH-CH=N-R + 2 H₂O

Where R can be a 2,3,6-trimethylphenyl or 2,4,6-trimethylphenyl group.

| Precursor 1 | Precursor 2 | Product |

| Glyoxal | 2,3,6-Trimethylaniline | 1,4-Bis(2,3,6-trimethylphenyl)-1,4-diaza-1,3-butadiene |

| Glyoxal | 2,4,6-Trimethylaniline | 1,4-Bis(2,4,6-trimethylphenyl)-1,4-diaza-1,3-butadiene |

N-Heterocyclic Carbenes Incorporating Trimethylphenyl Frameworks

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts and ligands in transition metal catalysis. A significant subset of these carbenes incorporates bulky aromatic substituents on the nitrogen atoms, with the trimethylphenyl (mesityl) group being a prominent example. These bulky frameworks are crucial for both stabilizing the carbene center and influencing the steric environment of the catalytic active site.

The use of N-mesityl groups in NHC-catalyzed reactions has been shown to accelerate transformations involving α-functionalized aldehydes. nih.gov Mechanistic studies suggest that the steric bulk of the mesityl group can render the initial addition of the NHC to an aldehyde irreversible, which in turn speeds up the formation of the key Breslow intermediate. nih.govresearchgate.net This effect is particularly noted in annulations, oxidations, and redox reactions. nih.gov

The development of N-mesityl substituted triazolium and imidazolium salts has been pivotal. These salts serve as stable precursors to the active NHC catalysts. upenn.eduresearchgate.net The inherent reactivity differences between triazolium- and imidazolium-derived NHCs have been explored, with the N-mesityl aminoindanol-derived imidazolium salt being a key subject of these investigations. upenn.eduresearchgate.net While a direct application of these specific NHCs in the synthesis of this compound is not extensively documented, their utility in constructing complex organic molecules suggests their potential applicability in developing novel synthetic routes to this and related butadiene systems.

Table 1: Selected N-Heterocyclic Carbene Precursors with Trimethylphenyl Groups

| Precursor Salt Name | Abbreviation | Heterocyclic Core |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | IMes·HCl | Imidazolium |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride | SIMes·HCl | Imidazolinium |

| 1,3,4-Tris(2,4,6-trimethylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-ylidene | Triazolium |

Stereoselective Synthesis and Isomeric Control

The synthesis of substituted 1,3-butadienes, such as this compound, presents a significant challenge in controlling the stereochemistry of the double bonds. The physical and chemical properties of the resulting diene are highly dependent on its isomeric form, making stereocontrol a critical aspect of its synthesis. The existence of the (E)-isomer of this compound has been confirmed through its generation from the acid hydrolysis of C13-norisoprenoid precursors. nih.gov

Control of (E)/(Z) Stereochemistry in Butadiene Synthesis

The Wittig reaction is a cornerstone of alkene synthesis and offers a powerful tool for controlling (E)/(Z) stereochemistry in the preparation of butadienes. unwisdom.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. libretexts.org The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the substituents on the ylide.

Non-stabilized Ylides : Ylides bearing simple alkyl or aryl groups are considered non-stabilized. These ylides react rapidly and irreversibly with aldehydes to predominantly form the (Z)-alkene through a kinetically controlled pathway. organic-chemistry.org

Stabilized Ylides : Ylides with electron-withdrawing groups (such as esters or ketones) are stabilized by resonance. Their reaction with aldehydes is typically slower and reversible, allowing for equilibration to the thermodynamically more stable (E)-alkene. organic-chemistry.org

For the synthesis of a 4-aryl-1,3-butadiene, a Wittig reaction could be envisioned between an appropriate cinnamaldehyde derivative and a phosphorus ylide, or between an aryl aldehyde and a vinyl-substituted phosphorus ylide. For instance, the synthesis of (E,E)-1,4-diphenyl-1,3-butadiene is commonly achieved via a Wittig reaction between cinnamaldehyde and the ylide derived from benzyltriphenylphosphonium chloride. unwisdom.org

Table 2: Stereochemical Outcome of the Wittig Reaction

| Ylide Type | Substituent on Ylide Carbon | Typical Major Isomer |

| Non-stabilized | Alkyl, Aryl | (Z)-alkene |

| Stabilized | -COOR, -COR, -CN | (E)-alkene |

This principle of stereocontrol can be directly applied to the synthesis of specific isomers of this compound. By selecting the appropriate Wittig reagent and reaction conditions, the formation of either the (E) or (Z) isomer at a specific position can be favored.

Chemical Reactivity and Mechanistic Investigations of 4 2,3,6 Trimethylphenyl 1,3 Butadiene and Its Derivatives

Polymerization Behavior and Mechanism

Ring-Opening Metathesis Polymerization (ROMP) Relevant to Butadiene Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization method that involves the reaction of cyclic olefins to form long-chain unsaturated polymers. This process is particularly relevant for producing polybutadiene and its derivatives from cyclic monomers like cyclobutene, cyclooctadiene, and norbornene. The reaction is driven by the relief of ring strain in the cyclic monomer and is catalyzed by various transition metal complexes, most notably those based on ruthenium and tungsten.

While the acyclic nature of 4-(2,3,6-trimethylphenyl)-1,3-butadiene precludes it from being a direct monomer in ROMP, the principles of this polymerization are highly relevant to the synthesis of polymers containing aryl-substituted butadiene units. For this to occur, a cyclic diene incorporating the desired structural features must first be synthesized.

A pertinent example involves the ROMP of aryl-substituted ferrocenophanes containing a 1,3-butadiene (B125203) bridge. Unsaturated, strained ferrocenophanes such as 1,1′-(1-phenylbuta-1,3-diene-1,4-diyl)ferrocene and its mesityl-substituted analogue have been successfully polymerized using a tungsten-based initiator. X-ray crystal structures of these monomers confirmed substantial bond angle strain within the butadiene bridge, which facilitates the ring-opening process.

The polymerization of these strained, cyclic butadiene derivatives yields high molecular weight, soluble, conjugated polymers. The inclusion of aryl substituents, such as the phenyl or trimethylphenyl group, can enhance the solubility and modify the electronic properties of the resulting polymers. For instance, UV/vis and electrochemical analysis of the polymers derived from aryl-substituted ferrocenophanes indicated enhanced electronic conjugation compared to analogous alkyl-substituted polymers.

The general mechanism for the ROMP of a cyclic olefin is initiated by the reaction of the monomer with a metal alkylidene catalyst, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and regenerate a new metal alkylidene species which propagates the polymerization.

| Monomer | Catalyst Type | Resulting Polymer | Key Finding |

| Aryl-substituted 1,1'-(1,3-butadienylene)ferrocenes | Tungsten-based initiator | High molecular weight, soluble, conjugated polymers | Aryl groups enhance electronic conjugation and solubility. |

| Norbornene | Ruthenium (Grubbs) Catalysts (G1, G2, HG2) | Polynorbornene | ROMP can be performed in environmentally advantageous solvents like benzotrifluoride. researchgate.netnih.gov |

| Cyclic Allenes | Grubbs-type catalyst | Polymers with allenes in the main chain | Demonstrates ROMP applicability to strained, unsaturated cyclic systems beyond simple olefins. acs.org |

This table presents data on ROMP reactions relevant to the formation of polymers with unsaturated backbones, contextualizing the potential polymerization of cyclic derivatives related to this compound.

Advanced Reaction Chemistry

Cross-Metathesis Reactions

Cross-metathesis (CM) is a versatile reaction that allows for the exchange of alkylidene fragments between two different olefins. This method is a powerful tool for forming new carbon-carbon double bonds. In the context of this compound, CM offers a pathway to synthesize more complex, unsymmetrical aryl-substituted polyenes.

A particularly relevant variant is ene-yne cross-metathesis, which can be used to construct 1,3-dienes. The reaction between an internal alkyne and ethene, catalyzed by ruthenium complexes like the second-generation Hoveyda catalyst, selectively yields 2,3-substituted 1,3-butadienes. nih.gov This strategy has been successfully applied to the synthesis of various 2,3-diaryl-1,3-butadienes from diarylacetylenes. mdpi.comresearchgate.net The reaction typically proceeds under ethylene pressure at elevated temperatures, providing a direct and atom-economical route to these cross-conjugated systems. mdpi.com

Research has shown that this method is tolerant of various functional groups on the aryl rings. Diarylacetylenes bearing both electron-donating and electron-withdrawing substituents undergo cross-metathesis with ethylene in high yields. mdpi.com This tolerance suggests that a substrate like this compound could potentially undergo CM with other olefins, allowing for the modification of its butadiene backbone.

Another approach involves the cross-coupling of a 2-aryl-3-silyl-1,3-butadiene intermediate with an aryl halide. acs.org This allows for the efficient synthesis of unsymmetrical 2,3-diaryl-1,3-butadienes, highlighting the utility of metathesis and related coupling strategies in building complex conjugated molecules from simpler butadiene precursors. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield |

| Unsymmetrical Diarylacetylenes | Ethylene (3 atm) | Hoveyda Catalyst (2nd Gen.) | Unsymmetrical 2,3-Diaryl-1,3-butadienes | High |

| 1-Benzyloxy-3-silyl-2-propyne | Aryl Halide & Bis(iodozincio)methane | Nickel Catalyst | 2-Aryl-3-silyl-1,3-butadiene | N/A |

| Monosubstituted Phenylacetylenes | 1,5-Hexadiene | Grubbs Catalyst (1st or 2nd Gen.) | Biaryls (after subsequent steps) | Good |

This interactive table summarizes findings from cross-metathesis reactions used to synthesize various aryl-substituted 1,3-dienes, which are structurally related to this compound.

Reactions with Organometallic Reagents

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and strong bases that can react with conjugated dienes like this compound. mnstate.eduyoutube.com These reactions can proceed via several pathways, including 1,2- or 1,4-addition to the diene system or metallation at an acidic position.

The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers, such as the sp² carbons of the butadiene moiety. mnstate.edu The specific outcome of the reaction depends on factors like the structure of the diene, the nature of the organometallic reagent, solvent, and temperature.

For instance, the synthesis of ruthenium-diene complexes has been achieved by reacting (arene)RuCl₂ pyridine adducts with butenediylmagnesium compounds, which are essentially di-Grignard reagents of butadiene. epa.gov This demonstrates the reactivity of the butadiene system with organomagnesium compounds to form new metal-carbon bonds.

Furthermore, 1,4-dilithio-1,3-butadienes can be prepared from 1,4-dichlorobutadienes by treatment with (trimethylstannyl)lithium followed by reaction with methyllithium. researchgate.net This multi-step process highlights the use of organolithium reagents to create highly reactive dianionic butadiene species, which can then be used in further synthetic transformations. researchgate.net Given the presence of benzylic protons on the trimethylphenyl group, another potential reaction pathway with strong organometallic bases like n-butyllithium is lateral metallation (deprotonation) at one of the methyl groups, creating a new nucleophilic center.

| Butadiene Derivative/Precursor | Organometallic Reagent | Solvent | Product | Reaction Type |

| 1,4-Dichlorobutadienes | (Trimethylstannyl)lithium, then Methyllithium | THF | 1,4-Dilithio-1,3-butadienes | Halogen-Metal Exchange |

| Diene Precursors | Butenediylmagnesium | Tetrahydrofuran | (Arene)(Butadiene)Ruthenium Complexes | Synthesis of Organometallic Complexes |

| Alkyl Halides | Magnesium | Diethyl Ether | Grignard Reagents (RMgX) | Reagent Formation |

| Alkyl Halides | Lithium | Hexanes | Organolithium Reagents (RLi) | Reagent Formation |

This table details reactions involving organometallic reagents with butadiene derivatives or their precursors, illustrating reaction types relevant to the chemistry of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2,3,6 Trimethylphenyl 1,3 Butadiene Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including substituted butadiene systems. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined. For (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene, NMR spectroscopy has been used to confirm its structure, particularly when generated from C₁₃-norisoprenoid precursors. nih.gov

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The butadiene protons exhibit characteristic signals in the olefinic region, with coupling constants (J-values) that help determine the geometry (E/Z) of the double bonds. The protons of the trimethylphenyl group appear in the aromatic and aliphatic regions, with their chemical shifts and splitting patterns confirming the substitution pattern on the aromatic ring.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The signals for the sp²-hybridized carbons of the butadiene chain and the aromatic ring appear at distinct chemical shifts, while the sp³-hybridized methyl carbons are observed in the upfield region. nih.govmdpi.com The combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Butadiene Derivatives Note: This table presents typical chemical shift ranges for functional groups found in substituted butadienes. Actual values for 4-(2,3,6-Trimethylphenyl)-1,3-butadiene would require experimental data.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Butadienyl Protons (C=C-H ) | 5.0 - 7.5 | 110 - 145 |

| Aromatic Protons (Ar-H ) | 6.5 - 8.0 | 120 - 150 |

Mass Spectrometry Techniques in Mechanistic and Polymer Depolymerization Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov Advanced MS techniques are particularly valuable for studying reaction mechanisms and analyzing complex mixtures, such as those resulting from polymer depolymerization.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is renowned for its ultra-high resolution and mass accuracy. nih.gov This capability allows for the unambiguous determination of elemental compositions for small molecules and complex mixtures without the need for chromatographic separation. In mechanistic studies, FTICR-MS can be used to identify transient intermediates and reaction byproducts, providing critical evidence for proposed reaction pathways. utsouthwestern.edu For instance, in studies of butadiene polymerization or oxidation, FTICR-MS could precisely identify the mass of oligomers, adducts, or degradation products, helping to elucidate the underlying chemical transformations. researchgate.net Its ability to analyze noncovalent complexes also makes it suitable for studying interactions between butadiene derivatives and catalysts or other molecules. utsouthwestern.edu

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a multidimensional analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. nih.govnih.gov This makes it exceptionally useful for differentiating isomers (molecules with the same chemical formula but different structures) that cannot be distinguished by mass spectrometry alone. mdpi.combohrium.com For substituted butadienes, various structural and stereoisomers can exist (e.g., E/Z isomers, positional isomers of the trimethylphenyl group). IMS-MS can often resolve these isomeric ions, providing unique collision cross-section (CCS) values for each species. frontiersin.org This additional dimension of separation is critical in analyzing complex samples and ensuring the correct identification of specific isomers, which may have different chemical properties and reactivity. bohrium.com

X-ray Diffraction for Solid-State Structural Determination of Derivatives and Metal Complexes

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is crucial for characterizing derivatives of this compound, especially its metal complexes. ijcce.ac.irspuvvn.edu

When a substituted butadiene like this compound acts as a ligand, it can coordinate to a metal center in various ways (e.g., η² or η⁴ coordination). uomustansiriyah.edu.iqlibretexts.orgslideshare.net X-ray crystallography provides unequivocal information on the coordination mode, bond lengths, and bond angles within the metal complex. uni-vechta.de This data is fundamental to understanding the nature of the metal-ligand bonding, including the extent of π-backbonding, and how the ligand's structure is perturbed upon coordination. uomustansiriyah.edu.iq For example, analysis of the C-C bond lengths within the coordinated butadiene moiety can reveal changes in bond order compared to the free ligand. slideshare.net This structural information is vital for rationalizing the reactivity and catalytic activity of such organometallic complexes. harvard.edu

Table 2: Illustrative X-ray Diffraction Data for a Hypothetical Metal-Butadiene Complex

| Parameter | Description | Typical Value / Information Obtained |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| M-C Bond Lengths | Distances between the metal center and coordinated carbon atoms. | 2.1 - 2.4 Å |

| C=C Bond Lengths | Distances between the double-bonded carbons of the diene. | Lengthened upon coordination (e.g., 1.38 - 1.45 Å) |

| C-C Bond Length | Distance between the central carbons of the diene. | Shortened upon coordination (e.g., 1.40 - 1.44 Å) |

Electrochemical Studies of Redox-Active Derivatives, including Cyclic Voltammetry

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, i.e., their ability to accept or donate electrons. acs.org For derivatives of this compound, especially those incorporated into larger conjugated systems or metal complexes, CV can provide valuable information about their electronic structure. researchgate.net

In a cyclic voltammetry experiment, the potential applied to a solution of the compound is swept, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which oxidation and reduction events occur. These redox potentials are sensitive to the molecular structure, including the nature and position of substituents. researchgate.net For example, attaching electron-donating or electron-withdrawing groups to the butadiene or the phenyl ring would shift the oxidation and reduction potentials. The reversibility of the redox events provides information about the stability of the generated radical ions or other redox species. Such studies are essential for designing and characterizing redox-active materials for applications in electronics, sensors, or electrochromic devices. nih.gov

Computational and Theoretical Chemistry of 4 2,3,6 Trimethylphenyl 1,3 Butadiene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

The distribution of electron density, as revealed by DFT, highlights regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the trimethylphenyl group, with its electron-donating methyl substituents, is expected to influence the electronic properties of the butadiene moiety. DFT can quantify this influence by calculating atomic charges and mapping the molecular electrostatic potential (MEP), which visually represents the charge distribution and reactive sites.

Furthermore, DFT is instrumental in modeling the reactivity of 4-(2,3,6-trimethylphenyl)-1,3-butadiene in various chemical reactions, such as cycloadditions. By calculating the activation energies and reaction enthalpies, DFT can predict the feasibility and stereoselectivity of reactions like the Diels-Alder reaction, where the butadiene acts as a diene. nih.gov The electronic effects of the trimethylphenyl substituent on the diene's reactivity can be systematically studied, providing insights that are valuable for synthetic applications.

Ab Initio Molecular Orbital Theory Applications in Conformational and Electronic Analysis

Ab initio molecular orbital theory offers a high level of theoretical accuracy for studying the conformational and electronic properties of molecules without reliance on empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, in conjunction with extensive basis sets, can provide benchmark-quality data on the geometry and energy of different conformers of this compound. wayne.edu

These high-level calculations are particularly useful for accurately determining the rotational barriers around the single bonds in the molecule, such as the bond connecting the phenyl ring to the butadiene chain and the central C-C bond of the diene. The interplay of steric hindrance from the bulky trimethylphenyl group and the electronic effects of conjugation governs the conformational preferences of the molecule. Ab initio methods can precisely quantify these energetic differences, allowing for a detailed understanding of the molecule's conformational landscape.

In terms of electronic analysis, ab initio methods can provide a more refined description of the molecular orbitals and electron correlation effects compared to standard DFT approaches. This is particularly important for understanding excited states and predicting spectroscopic properties. While computationally more demanding, the insights gained from ab initio calculations are invaluable for validating results from more approximate methods and for providing a deeper understanding of the molecule's intrinsic electronic structure.

Conformational Analysis via Computational Methods

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Computational methods are indispensable for exploring the potential energy surface of this molecule and identifying its stable conformers. The rotation around the C-C single bonds gives rise to various spatial arrangements, with the s-trans and s-cis conformations of the butadiene unit being of particular interest.

The presence of the 2,3,6-trimethylphenyl group introduces significant steric interactions that influence the preferred dihedral angles between the phenyl ring and the butadiene plane. Computational conformational searches, employing methods ranging from molecular mechanics to DFT and ab initio calculations, can systematically explore these rotational degrees of freedom. plos.orgchemrxiv.org The results of these searches typically yield a set of low-energy conformers and the energy barriers separating them.

This information is crucial for understanding how the molecule might behave in different environments. For example, the conformation of the molecule can affect its packing in the solid state, its interaction with solvents, and its ability to bind to a catalytic site. By understanding the relative energies and populations of different conformers, researchers can better predict and control the outcomes of chemical processes involving this compound.

Reaction Mechanism Elucidation Through Theoretical Modeling

Theoretical modeling plays a pivotal role in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction pathways. osti.govresearchgate.net This level of detail is often difficult to obtain through experimental means alone.

For instance, in a Diels-Alder reaction, theoretical modeling can determine whether the reaction proceeds through a concerted or a stepwise mechanism. It can also predict the endo/exo selectivity by comparing the activation energies of the corresponding transition states. researchgate.net The influence of the trimethylphenyl substituent on the reaction mechanism and selectivity can be systematically investigated by comparing the reaction of this compound with that of unsubstituted or differently substituted butadienes.

Moreover, theoretical modeling can be used to study the kinetics of reactions by calculating rate constants using transition state theory. This allows for a direct comparison with experimental kinetic data and provides a more complete picture of the reaction dynamics. The insights gained from such studies are essential for optimizing reaction conditions and designing new synthetic routes.

Bonding Analyses in Related Organometallic Complexes

The butadiene moiety of this compound can act as a ligand, coordinating to metal centers to form organometallic complexes. The nature of the bonding in these complexes is of great interest in the field of organometallic chemistry and catalysis. Computational methods provide powerful tools for analyzing the metal-ligand interactions in detail.

DFT calculations can be used to optimize the geometries of such complexes and to analyze the bonding between the metal and the butadiene ligand. Techniques such as Natural Bond Orbital (NBO) analysis can provide a quantitative description of the donor-acceptor interactions. The butadiene ligand can coordinate to the metal in different hapticities (e.g., η² or η⁴), and computational methods can predict the most stable coordination mode. libretexts.orgchemtube3d.com

The electronic structure of the complex, including the nature of the metal-ligand sigma-donation and pi-backbonding, can be thoroughly investigated. youtube.com Understanding these bonding interactions is crucial for explaining the stability, reactivity, and catalytic activity of the organometallic complex. The steric and electronic effects of the 2,3,6-trimethylphenyl substituent on the coordination chemistry of the butadiene ligand can also be computationally explored, providing valuable insights for the design of new catalysts. uomustansiriyah.edu.iqnih.gov

Applications and Emerging Research Frontiers

Role in Polymer Science and Engineering

The butadiene backbone of 4-(2,3,6-trimethylphenyl)-1,3-butadiene makes it a monomer of interest for the development of novel polymeric materials. The bulky trimethylphenyl substituent offers a means to control polymer architecture and properties.

The polymerization of substituted 1,3-butadienes is a key strategy for producing synthetic rubbers and elastomers with tailored properties. While research on the homopolymerization of this compound is specific, the broader field of phenyl-substituted butadiene polymerization provides significant insights. Coordination polymerization systems, particularly those employing Ziegler-Natta catalysts, have been instrumental in controlling the microstructure of polydienes. For instance, the copolymerization of 1,3-butadiene (B125203) with (E)-1-phenyl-1,3-butadiene using a CpTiCl3/MAO catalyst system has been shown to produce copolymers with high 1,4-selectivity. nih.gov The incorporation of the phenyl-substituted comonomer influences the material's glass transition temperature (Tg), which increases with higher comonomer content. nih.gov

Similarly, the stereospecific polymerization of 1-phenyl-1,3-butadiene (1PB), a monomer derived from cinnamaldehyde, has been achieved using a titanium [OSSO]-type catalyst with methylaluminoxane (MAO) as an activator. nih.gov This system yields highly isotactic and regioregular polymers with exclusive 3,4-insertion. nih.gov The ability to control tacticity and regioselectivity is crucial for dictating the physical and mechanical properties of the resulting polymer. The principles demonstrated with these analogous phenyl-substituted butadienes suggest that this compound could serve as a monomer to introduce bulky, rigid groups along a polymer chain, thereby influencing its thermal stability and mechanical strength.

Table 1: Polymerization of Phenyl-Substituted Butadienes

| Catalyst System | Monomer(s) | Key Findings | Reference |

|---|---|---|---|

| CpTiCl3/MAO | 1,3-butadiene, (E)-1-phenyl-1,3-butadiene | Controlled comonomer incorporation, high 1,4-selectivity, Tg dependent on comonomer content. | nih.gov |

| Titanium [OSSO]-type/MAO | 1-phenyl-1,3-butadiene | High 3,4-regioselectivity and isotacticity (>99%). | nih.gov |

| (Flu-NHC)Lu(CH2SiMe3)2/AliBu3/[Ph3C][B(C6F5)4] | (E)-1-(4-Methylphenyl)-1,3-butadiene | Exclusively trans-3,4 units with perfect syndiotacticity (rrrr > 99%). | researchgate.net |

The chemical recycling of synthetic rubbers is a significant challenge in achieving a circular economy. Metathesis-based depolymerization has emerged as a promising route for breaking down polybutadiene into smaller, valuable molecules. rsc.org This process often utilizes ruthenium-based catalysts, and the ligand environment of the metal center plays a critical role in the efficiency and selectivity of the depolymerization.

Second-generation Grubbs and Hoveyda-Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, are particularly effective. rsc.orgresearchgate.net Notably, NHC ligands bearing bulky substituents on the nitrogen atoms, such as 2,4,6-trimethylphenyl (mesityl) groups, are commonly employed. researchgate.nettcichemicals.com These bulky groups provide steric protection to the metal center, enhancing catalyst stability and activity. For example, the catalyst [1,3-bis-(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphino)ruthenium has been successfully used for the ring-closing metathesis depolymerization of poly(cyclopentene), a related polymer. researchgate.net The depolymerization of 1,4-polybutadiene using such catalysts can yield large macrocyclic oligomers, with the product distribution being heavily influenced by the catalyst's ligand structure. rsc.org The use of first-generation catalysts can selectively produce C16 to C44 macrocycles, while second-generation NHC-bearing catalysts tend to favor the formation of smaller, thermodynamically stable products like cyclododecatriene. rsc.org This research highlights the potential for designing catalysts with trimethylphenyl-containing ligands to control the degradation of butadiene-based polymers for chemical recycling.

Precursor for Advanced Organic Building Blocks and Fine Chemicals

(E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene itself can be generated from naturally occurring precursors, indicating its place within complex chemical pathways. Research has shown that this compound can be formed from the acid hydrolysis of C13-norisoprenoid compounds found in grape leaves, such as 3,6,9-trihydroxymegastigma-4,7-diene and 3,4,9-trihydroxymegastigma-5,7-diene. nih.gov This connection to natural products underscores its potential as a bio-derived building block.

The synthesis of substituted butadienes is a cornerstone of organic chemistry, providing access to a wide array of dienes for cycloaddition reactions (e.g., Diels-Alder) and as monomers for polymerization. mdpi.comorgsyn.orgorgsyn.org The presence of the trimethylphenyl group on the butadiene framework of this compound makes it a unique synthon for introducing this sterically hindered moiety into more complex molecular architectures. Its conjugated diene system is reactive and can participate in a variety of organic transformations, making it a valuable precursor for the synthesis of fine chemicals and functional materials.

Ligand Design and Coordination Chemistry (referencing trimethylphenyl-substituted ligands)

The trimethylphenyl group is a common and highly effective substituent in the design of ligands for transition metal catalysis. Its steric bulk is crucial for creating a specific coordination environment around a metal center, which in turn influences the catalyst's activity, selectivity, and stability.

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the ability to tune their steric and electronic characteristics. nih.govnih.gov NHCs with bulky N-aryl substituents, such as 2,4,6-trimethylphenyl (mesityl) or 2,6-diisopropylphenyl, are particularly prevalent. tcichemicals.com These bulky groups stabilize the carbene and create a sterically hindered pocket around the metal center, which can promote challenging catalytic steps like reductive elimination and prevent catalyst deactivation pathways.

Metal-NHC complexes are employed in a vast range of catalytic transformations, including cross-coupling reactions, metathesis, and C-H bond activation. tcichemicals.comnih.gov The trimethylphenyl group is a key feature in many state-of-the-art NHC ligands, contributing to the high efficiency and broad applicability of the corresponding metal catalysts. The synthesis of these ligands often involves the reaction of a diimine with an appropriate orthoformate, followed by deprotonation to generate the free carbene, which can then be coordinated to a metal center.

1,4-Diazabutadienes (DADs), also known as α-diimines, are versatile ligands that can coordinate to metals in a neutral, radical anionic, or dianionic form. The electronic and steric properties of DAD ligands can be readily modified by changing the substituents on the nitrogen atoms. The use of bulky aryl groups, such as trimethylphenyl or diisopropylphenyl, is a common strategy to enhance the stability of the resulting metal complexes and to control their reactivity. researchgate.net

For example, 1,4-bis(2,4,6-trimethylphenyl)-1,4-diaza-1,3-butadiene (MesDAB) has been used to synthesize low-valent iridium complexes. researchgate.net X-ray diffraction studies of these complexes indicate strong π-backbonding from the metal to the MesDAB ligand. researchgate.net Similarly, titanium and zirconium complexes of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene have been synthesized and characterized. rsc.org The solid-state structures of these complexes show that the metal is chelated by the amido-nitrogen atoms and the olefinic carbons of the dianionic DAD ligand. rsc.org These complexes, featuring bulky trimethylphenyl-like substituted DAD ligands, have shown promise as catalysts in reactions such as the hydrosilylation of olefins. rsc.org

Biosynthesis and Natural Product Related Research (focus on chemical pathways)

The study of the formation of this compound in natural contexts is centered on the transformation of C13-norisoprenoid precursors. Research in this area has illuminated the chemical pathways that lead to the generation of this compound, particularly under conditions relevant to food and beverage chemistry, such as those found during wine conservation.

Biosynthesis Pathways of this compound

While the precise enzymatic "biosynthesis" pathway within an organism remains an area for further research, the chemical pathways from naturally occurring precursors have been investigated. The generation of (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene is understood to occur via the acid-catalyzed rearrangement of various C13-norisoprenoid precursors. nih.govepa.gov These precursors, which are common in grapes, can undergo transformation during processes such as wine aging.

The chemical conversion involves acid hydrolysis of the precursor molecules. nih.govepa.gov This process leads to the formation of the final butadiene derivative. The conditions for these transformations have been studied to mimic those found in wine, indicating a non-enzymatic, acid-catalyzed reaction as a key step in the formation of this compound in such matrices. nih.govepa.gov

Precursor Identification and Elucidation in Natural Systems

Several C13-norisoprenoid compounds have been identified as precursors to this compound. nih.govepa.gov Through synthesis and subsequent acid hydrolysis experiments, researchers have confirmed the role of these molecules in the formation of the target compound.

Key identified precursors include:

3,6,9-trihydroxymegastigma-4,7-diene

3,4,9-trihydroxymegastigma-5,7-diene

These compounds, when subjected to acid hydrolysis under conditions simulating wine conservation, were all shown to generate (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene. nih.govepa.gov

Furthermore, a glycosidically bound precursor has been isolated from natural sources. Specifically, 4,5-dihydrovomifoliol-C(9)-beta-d-glucopyranoside was isolated from grapevine leaves. nih.govepa.gov Hydrolysis of this glucoside also yielded (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene, although it is suggested that this particular precursor may not account for the total concentration of the compound found in wine. nih.govepa.gov

The following table summarizes the generation of (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene from its precursors under simulated wine conservation conditions.

| Precursor | Initial Concentration (mg/L) | Temperature (°C) | Time (days) | Concentration of (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene Formed (ng/L) |

|---|---|---|---|---|

| 3,6,9-trihydroxymegastigma-4,7-diene | 1.0 | 45 | 173 | ~4000-5000 |

| 3,4,9-trihydroxymegastigma-5,7-diene | 1.0 | 45 | 173 | ~4000-5000 |

| Actinidols | 1.0 | 45 | 173 | ~4000-5000 |

| 3,6,9-trihydroxymegastigma-4,7-diene | 1.0 | 25 | 173 | ~200-600 |

| 3,4,9-trihydroxymegastigma-5,7-diene | 1.0 | 25 | 173 | ~200-600 |

| Actinidols | 1.0 | 25 | 173 | ~200-600 |

Q & A

Q. What are the key physicochemical properties of 4-(2,3,6-Trimethylphenyl)-1,3-butadiene, and how do they influence experimental design?

The compound’s physicochemical properties, such as volatility, solubility, and stability, are critical for handling and analytical method selection. For example:

- Volatility : Likely similar to 1,3-butadiene derivatives, requiring inert atmospheres or low-temperature storage to prevent degradation .

- Solubility : Hydrophobic nature (due to the trimethylphenyl group) suggests preferential solubility in organic solvents like toluene or dichloromethane, influencing extraction protocols .

- Spectroscopic Data : Structural analogs (e.g., C13-norisoprenoids) are characterized via GC-MS and NMR, with reference spectra available in databases like NIST Chemistry WebBook .

Q. What synthetic routes are available for this compound, and what are their limitations?

Synthesis often involves palladium-catalyzed coupling or Friedel-Crafts alkylation to attach the trimethylphenyl group to a 1,3-butadiene backbone. Key considerations:

- Purity : Byproducts from incomplete substitution (e.g., mono- or di-methyl derivatives) require rigorous purification via column chromatography .

- Steric Hindrance : The 2,3,6-trimethylphenyl group may limit reactivity in polymerization, necessitating tailored catalysts (e.g., neodymium-based systems) .

Q. How can researchers detect and quantify this compound in complex matrices like environmental or biological samples?

Q. What is the natural occurrence of this compound, and how is it biosynthesized?

- Occurrence : Found in grape berries and sparkling wine as a C13-norisoprenoid, contributing to floral/fruity aromas .

- Biosynthesis : Derived from carotenoid cleavage (e.g., β-carotene) via enzymatic oxidation during fruit ripening .

Advanced Research Questions

Q. How does this compound behave in copolymerization reactions, and what structural insights can be gained?

- Reactivity : The bulky aryl group reduces polymerization rates compared to unsubstituted 1,3-butadiene. Copolymers with styrene or acrylates show enhanced thermal stability but lower elasticity .

- Characterization : Use SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to analyze molecular weight distributions and branching .

Q. What contradictions exist in reported data on this compound’s stability and degradation pathways?

- Stability : While the compound is stable under anaerobic conditions, exposure to light/oxygen in wine matrices leads to isomerization or oxidation products (e.g., ketones) .

- Analytical Discrepancies : Differences in reported GC retention times may arise from column phase variations (e.g., polar vs. non-polar) .

Q. What advanced techniques are recommended for resolving its crystal structure or electronic properties?

Q. How does its role in plant secondary metabolism intersect with environmental stress responses?

- Stress Markers : In grapes, elevated levels under drought or UV exposure suggest a role in defense signaling .

- Ecological Impact : Degradation products (e.g., TDN) in aquatic systems require ecotoxicological profiling via zebrafish assays .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.